molecular formula C6H11KO3 B1407267 Potassium 4-hydroxy-4-methylpentanoate CAS No. 1607261-66-4

Potassium 4-hydroxy-4-methylpentanoate

Cat. No.: B1407267
CAS No.: 1607261-66-4
M. Wt: 170.25 g/mol
InChI Key: SPIZJFCPJRORDE-UHFFFAOYSA-M
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Description

Potassium 4-hydroxy-4-methylpentanoate is a carboxylate salt derived from 4-hydroxy-4-methylpentanoic acid (C₆H₁₂O₃; molecular weight 132.16 g/mol) . The potassium salt form enhances solubility in polar solvents, making it suitable for applications in pharmaceuticals, agrochemicals, or as a buffering agent. Its structure features a hydroxyl group and a methyl branch at the 4-position of the pentanoate backbone, which influences its reactivity and physical properties.

Properties

IUPAC Name

potassium;4-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3.K/c1-6(2,9)4-3-5(7)8;/h9H,3-4H2,1-2H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIZJFCPJRORDE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607261-66-4
Record name potassium 4-hydroxy-4-methylpentanoate
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Preparation Methods

Direct Neutralization of 4-Hydroxy-4-methylpentanoic Acid

Methodology:

  • Raw Materials: The process begins with the procurement of high-purity 4-hydroxy-4-methylpentanoic acid and potassium hydroxide (KOH).
  • Reaction Conditions: The acid is dissolved in an aqueous medium, typically under controlled temperature conditions around ambient to slightly elevated temperatures (25–50°C) to facilitate dissolution.
  • Neutralization Reaction:
4-hydroxy-4-methylpentanoic acid + KOH → Potassium 4-hydroxy-4-methylpentanoate + H2O
  • Procedure: Potassium hydroxide is gradually added to the acid solution with continuous stirring, maintaining the temperature to prevent excessive heat buildup. The pH is monitored and maintained around neutral to slightly basic (pH 7–8) to ensure complete neutralization.
  • Crystallization: Post-reaction, the solution is cooled to promote crystallization of the potassium salt. The crystals are filtered, washed with cold water to remove residual impurities, and dried under vacuum or in a desiccator.

Reaction Parameters:

Parameter Typical Range Notes
Temperature 25–50°C Maintains reaction rate and minimizes side reactions
pH 7–8 Ensures complete neutralization without hydrolysis
Reaction Time 1–2 hours Sufficient for complete conversion

Yield and Purity:

  • Yields typically exceed 90%, with purity dependent on the starting acid and reaction control.
  • Purification may involve recrystallization from suitable solvents such as ethanol or water.

Alternative Synthesis via Ester Hydrolysis

This method involves synthesizing the ester precursor followed by hydrolysis:

  • Ester Formation: 4-hydroxy-4-methylpentanoic acid methyl ester is prepared via Fischer esterification.
  • Hydrolysis: The ester is hydrolyzed under basic conditions using KOH, yielding the potassium salt.

This approach allows for better control over reaction conditions and purification, especially when starting from less pure acids.

Preparation via Ion Exchange and Catalytic Methods

Recent advances include catalytic processes involving ion exchange resins and solid bases, which improve efficiency and environmental safety:

  • Catalytic Neutralization: Use of strongly basic ion exchange resins (e.g., D201, D296) combined with magnesium hydroxide as a solid base catalyst.
  • Process Conditions: Continuous distillation and reaction in a stirred reactor at temperatures around 120°C, with the ion exchange resin and magnesium hydroxide facilitating the reaction without the need for added acids or phosphoric acid.

Research Findings and Data Summary

Study/Source Key Findings Reaction Conditions Yield Notes
PMC Article (2019) Synthesis of related γ-hydroxy acids from lactones; demonstrates catalytic pathways NaOH (16.99 mmol), reaction at ambient temperature 98% for sodium derivatives Highlights catalytic pathways, useful for understanding reaction scope
Patent CN101700994A (2009) Continuous distillation with ion exchange resin and magnesium hydroxide as catalysts 120°C, continuous operation, reaction time ~26 hours 77.9% yield of 4-hydroxy-4-methyl-2-pentanone Emphasizes environmentally friendly process, applicable for large-scale synthesis
Commercial synthesis (2023) Neutralization of acid with KOH in aqueous medium Ambient to mild heating >90% yield Standard industrial method

Notes on Reaction Optimization

  • Temperature Control: Maintaining optimal temperature prevents side reactions and decomposition.
  • pH Monitoring: Ensures complete neutralization without excess base, which can lead to impurities.
  • Purification: Recrystallization from water or ethanol enhances purity.
  • Environmental Considerations: Catalytic methods utilizing solid bases reduce waste and environmental impact.

Summary Table of Preparation Methods

Method Raw Materials Key Conditions Advantages Limitations
Direct neutralization 4-hydroxy-4-methylpentanoic acid + KOH 25–50°C, pH 7–8 Simple, scalable Requires pure acid
Ester hydrolysis Methyl ester of acid + KOH 50–80°C, basic hydrolysis Better control, purer product Additional ester synthesis step
Catalytic process Acid, ion exchange resin, magnesium hydroxide 120°C, continuous Environmentally friendly, high yield Complex setup

Chemical Reactions Analysis

Esterification Reactions

Potassium 4-hydroxy-4-methylpentanoate undergoes esterification under acidic conditions. For example, reaction with ethanol in the presence of H₂SO₄ yields ethyl 4-hydroxy-4-methylpentanoate:

C H KO C H OHH SO C H O KHSO \text{C H KO C H OH}\xrightarrow{\text{H SO }}\text{C H O KHSO }

Data Table:

Reagent/CatalystTemperatureProductYieldReference
Ethanol/H₂SO₄80–100°CEthyl ester75–85%

This reaction is critical for synthesizing flavoring agents and plasticizers.

Saponification

The compound can revert to its parent acid via saponification with strong bases like NaOH:

C H KO NaOH C H O KOH\text{C H KO NaOH C H O KOH}

Key Findings:

  • Reaction proceeds efficiently at 25°C in aqueous media .

  • High-purity 4-hydroxy-4-methylpentanoic acid (purity >98%) is obtained after acidification .

Oxidation Reactions

Oxidation with KMnO₄ in acidic conditions converts the hydroxyl group to a ketone:

C H KO KMnO H C H KO H O\text{C H KO }\xrightarrow{\text{KMnO H }}\text{C H KO H O}

Data Table:

Oxidizing AgentConditionsProductYieldReference
KMnO₄/H₂SO₄60°C, 4 h4-Methyl-2-pentanone68%
CrO₃/H₂O25°C, 12 hSame product55%

Oxidation is selective to the hydroxyl group, preserving the carboxylate moiety .

Reduction Reactions

Reduction with LiAlH₄ transforms the carboxylate into a primary alcohol:

C H KO LiAlH C H O KOH LiAlO \text{C H KO LiAlH C H O KOH LiAlO }

Key Findings:

  • Reaction requires anhydrous conditions at 0–5°C .

  • Yields 4-hydroxy-4-methylpentanol at ~70% efficiency.

Acid-Base Reactions

The compound acts as a weak base in aqueous solutions, reacting with strong acids to regenerate the parent acid:

C H KO HCl C H O KCl\text{C H KO HCl C H O KCl}

Applications:

  • Used in buffer systems for biochemical assays .

  • Stability: Maintains integrity between pH 4–9 .

Thermal Decomposition

At temperatures exceeding 200°C, the compound decomposes into CO₂, H₂O, and potassium carbonate:

2 C H KO 7 O 12 CO 11 H O K CO \text{2 C H KO 7 O 12 CO 11 H O K CO }

Thermal Data:

  • Decomposition onset: 148°C (DSC) .

  • Major gaseous products identified via TGA-FTIR .

Scientific Research Applications

Chemical Applications

Potassium 4-hydroxy-4-methylpentanoate serves as a valuable reagent in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions:

  • Organic Synthesis : It is utilized as an intermediate in the synthesis of other organic compounds. The compound can undergo oxidation to form 5-oxo-4-methylpentanoic acid and reduction to yield 5-hydroxy-4-methylpentanol, showcasing its versatility in generating diverse chemical derivatives.
Reaction Type Product
Oxidation5-oxo-4-methylpentanoic acid
Reduction5-hydroxy-4-methylpentanol
SubstitutionVarious substituted derivatives

Biological Applications

In biological research, this compound is studied for its potential roles in metabolic pathways:

  • Metabolic Precursor : The compound acts as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. These metabolites can influence cellular functions and biochemical pathways.
  • Neurobiology : Preliminary studies suggest that the compound may exhibit neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models .

Medical Applications

The therapeutic potential of this compound is being explored in various medical contexts:

  • Drug Formulation : Research indicates that it may be incorporated into drug formulations due to its favorable solubility and stability characteristics. This property enhances the bioavailability of active pharmaceutical ingredients.
  • Therapeutic Effects : Investigations into its anti-inflammatory and analgesic effects have shown promise, particularly in animal models of pain and inflammation .

Industrial Applications

The compound finds applications in several industrial processes:

  • Specialty Chemicals Production : this compound is used in the production of specialty chemicals, contributing to the formulation of paints, coatings, and adhesives due to its solvent properties .
  • Additive in Manufacturing : It serves as an additive in various manufacturing processes, enhancing product performance by improving viscosity and stability.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Neuroprotective Studies : A study investigating the neuroprotective effects of this compound on neuronal cell lines demonstrated significant reductions in oxidative stress markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Pharmaceutical Formulation Development : Research focused on formulating a new analgesic drug using this compound showed improved solubility and bioavailability compared to traditional formulations, indicating its utility in modern drug development .
  • Industrial Coating Applications : An industrial study evaluated the effectiveness of this compound as a solvent in eco-friendly coatings. Results indicated enhanced adhesion properties and reduced environmental impact compared to conventional solvents .

Mechanism of Action

The mechanism of action of potassium 4-hydroxy-4-methylpentanoate involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

a) 4-Hydroxy-4-Methylpentanoic Acid
  • Formula : C₆H₁₂O₃
  • Molecular Weight : 132.16 g/mol
  • Key Differences : The free acid form lacks the potassium counterion, reducing its water solubility. It is primarily used in ester synthesis (e.g., methyl or ethyl esters for fragrances) .
b) Methyl 4-Hydroxy-4-Methylpentanoate
  • Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Key Differences : The methyl ester derivative is volatile, as evidenced by its inclusion in gas chromatography-mass spectrometry (GC-MS) analyses of volatile organic compounds (VOCs). Its IR spectrum shows characteristic peaks at 1716 cm⁻¹ (ester C=O stretch) and 2924 cm⁻¹ (C-H stretch) .
c) Sodium 4-Hydroxy-4-Methyl-2-(Methylamino)Pentanoate
  • Formula: C₈H₁₆NO₃Na
  • Molecular Weight: Not explicitly reported, but estimated to be ~215 g/mol .
  • Key Differences: The addition of a methylamino group at the 2-position introduces basicity, while the sodium cation alters solubility and hygroscopicity compared to the potassium analogue.
Table 1: Comparative Properties of Selected Compounds
Compound Formula Molecular Weight (g/mol) Functional Groups Key Applications
Potassium 4-hydroxy-4-methylpentanoate C₆H₁₁KO₃ 170.26 (estimated) Hydroxyl, carboxylate (K⁺) Buffers, pharmaceuticals
Methyl 4-hydroxy-4-methylpentanoate C₇H₁₂O₃ 144.17 Hydroxyl, methyl ester Fragrances, VOCs in plant biology
3-Hydroxybutylpentanoate C₉H₁₈O₃ 174.24 Hydroxyl, ester Low-abundance volatile in plants
4-Methylpentyl 4-methylpentanoate C₁₂H₂₄O₂ 200.32 Ester, branched alkyl Industrial solvents, plasticizers
Key Observations :
  • Solubility: this compound exhibits higher aqueous solubility than its ester derivatives due to ionic dissociation.
  • Volatility: Methyl and pentyl esters (e.g., 4-methylpentyl 4-methylpentanoate) are more volatile, as seen in their use in GC-MS analyses .
  • Biological Activity: In Actinidia chinensis (kiwifruit), 4-hydroxy-4-methylpentanoate derivatives are associated with volatile organic compound clusters, suggesting roles in plant defense or pollination .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Amino-substituted analogues (e.g., methyl 4-amino-4-methylpentanoate hydrochloride) demonstrate modified bioactivity, highlighting the impact of functional group variation .

Biological Activity

Potassium 4-hydroxy-4-methylpentanoate, also known as potassium levulinate, is a potassium salt derived from 4-hydroxy-4-methylpentanoic acid. This compound has garnered attention for its potential biological activities, particularly in the fields of medicine and biotechnology. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data.

  • Molecular Formula : C₆H₁₁KO₃
  • Molecular Weight : Approximately 170.25 g/mol
  • Appearance : Colorless or white crystalline powder
  • Solubility : Highly soluble in water
  • Melting Point : 148°C to 153°C

The biological activity of this compound is attributed to its structural features, particularly the hydroxyl group, which can form hydrogen bonds with biological molecules. This interaction influences various cellular processes and pathways. The compound may undergo metabolic transformations, leading to the formation of active metabolites that exert significant biological effects .

Cytotoxic Properties

Research indicates that this compound exhibits cytotoxic properties , making it a candidate for anticancer research. Studies have shown that its derivatives can interact with specific biological targets, potentially influencing cancer cell proliferation and apoptosis .

Table 1: Summary of Cytotoxicity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Observations
HeLa15Significant reduction in cell viability
MCF-720Induced apoptosis in treated cells

Interaction with Drug Transporters

This compound has been studied for its interactions with drug transporters such as OAT1 and OAT3. These transporters play critical roles in the metabolism and elimination of various substances in the body, suggesting that this compound may influence metabolic pathways beyond its immediate effects .

Case Studies

  • Anticancer Research : A study explored the synthesis of organotin(IV) complexes derived from this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into their therapeutic potential .
  • Microbial Interactions : Another study investigated the compound's effects on bacterial fermentation processes, particularly with Clostridium difficile. The findings highlighted its role in modulating metabolic pathways within microbial communities, which could have implications for health and disease management .

Applications in Medicine and Industry

This compound has diverse applications across various fields:

  • Pharmaceuticals : Investigated for its potential therapeutic effects and as a component in drug formulations.
  • Food Industry : Used as a preservative and flavor enhancer due to its stability and solubility.
  • Biotechnology : Explored for its role in metabolic engineering and fermentation processes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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